molecular formula C16H9Cl6NO3 B3848718 1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE CAS No. 74944-59-5

1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE

Cat. No.: B3848718
CAS No.: 74944-59-5
M. Wt: 476.0 g/mol
InChI Key: ZBYJZCKAAWONOE-UHFFFAOYSA-N
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Description

1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound features a norbornene core with multiple chlorine substitutions and a methoxyphenyl group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Norbornene derivatives and chlorinated aromatic compounds.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions, using continuous flow reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of chlorinated groups to less oxidized forms.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce less chlorinated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6,7,7-Hexachloronorbornene: Similar core structure but lacks the methoxyphenyl group.

    N-(3-Methoxyphenyl)-5-norbornene-2,3-dicarboximide: Similar functional groups but fewer chlorine substitutions.

Uniqueness

1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE is unique due to its specific combination of chlorine substitutions and the methoxyphenyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1,7,8,9,10,10-hexachloro-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl6NO3/c1-26-7-4-2-3-6(5-7)23-12(24)8-9(13(23)25)15(20)11(18)10(17)14(8,19)16(15,21)22/h2-5,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYJZCKAAWONOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74944-59-5
Record name 1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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